molecular formula C17H12Cl4 B11705908 1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane

1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane

Cat. No.: B11705908
M. Wt: 358.1 g/mol
InChI Key: YLXGBEPTXITPJF-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane is an organic compound characterized by its unique spiro structure, where two rings are connected through a single atom. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane typically involves the chlorination of diphenylmethane derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form stable complexes with these targets, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.

Comparison with Similar Compounds

1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane can be compared with other chlorinated organic compounds, such as:

    1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxicological properties.

    1,1,2,2-Tetrachloroethene: Commonly used in dry cleaning and as a degreasing agent.

  • **1,1,2,2-T

Properties

Molecular Formula

C17H12Cl4

Molecular Weight

358.1 g/mol

IUPAC Name

1,1,2,2-tetrachloro-5,5-diphenylspiro[2.2]pentane

InChI

InChI=1S/C17H12Cl4/c18-16(19)15(17(16,20)21)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YLXGBEPTXITPJF-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C(C2(Cl)Cl)(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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